molecular formula C16H19N3O4S B14937736 (2E)-3-(3,4-dimethoxyphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Cat. No.: B14937736
M. Wt: 349.4 g/mol
InChI Key: RUUSWLPNPDDPME-SOFGYWHQSA-N
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Description

(E)-3-(3,4-DIMETHOXYPHENYL)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE is an organic compound that belongs to the class of propenamides This compound is characterized by the presence of a dimethoxyphenyl group, an ethoxymethyl-substituted thiadiazole ring, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and an alkylating agent under controlled conditions.

    Coupling with Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a coupling reaction with the thiadiazole intermediate using a suitable coupling reagent.

    Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the propenamide moiety, converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions can be facilitated by using nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-DIMETHOXYPHENYL)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • (E)-3-(3,4-DIMETHOXYPHENYL)-N-[5-(METHYLMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE
  • (E)-3-(3,4-DIMETHOXYPHENYL)-N-[5-(ETHOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]-2-PROPENAMIDE

Comparison: Compared to similar compounds, (E)-3-(3,4-DIMETHOXYPHENYL)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-PROPENAMIDE exhibits unique structural features, such as the presence of both dimethoxyphenyl and ethoxymethyl-substituted thiadiazole groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

InChI

InChI=1S/C16H19N3O4S/c1-4-23-10-15-18-19-16(24-15)17-14(20)8-6-11-5-7-12(21-2)13(9-11)22-3/h5-9H,4,10H2,1-3H3,(H,17,19,20)/b8-6+

InChI Key

RUUSWLPNPDDPME-SOFGYWHQSA-N

Isomeric SMILES

CCOCC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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